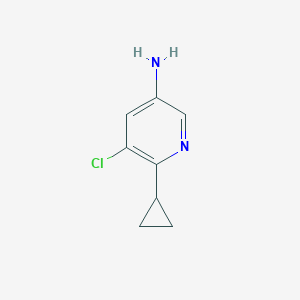
4-Ethynyl-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,7-naphthyridine is a heterocyclic organic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,7-naphthyridine typically involves the reaction of 2-cyano-3-pyridylacetonitrile with appropriate reagents under specific conditions. One common method is the microwave-promoted synthesis, which is efficient, clean, and environmentally friendly. This method involves the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar microwave-promoted methods or other optimized synthetic routes to ensure high yield and purity. The use of eco-friendly and cost-effective processes is often prioritized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group or the naphthyridine core.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .
Applications De Recherche Scientifique
4-Ethynyl-1,7-naphthyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,7-naphthyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Widely studied for its biological activities and used in medicinal chemistry.
1,5-Naphthyridine: Used in various synthetic and medicinal applications.
Uniqueness: 4-Ethynyl-1,7-naphthyridine is unique due to the presence of the ethynyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H6N2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-ethynyl-1,7-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h1,3-7H |
Clé InChI |
QJAYBAWMZQSEKN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2C=CN=CC2=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)












